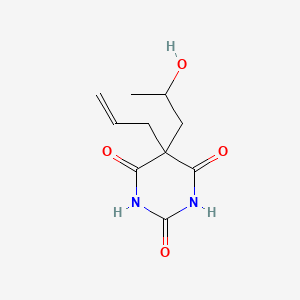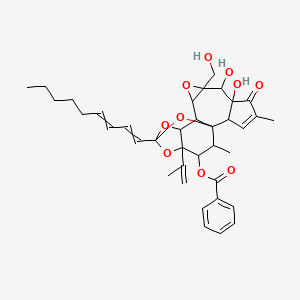
Etilefrine pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etilefrine pivalate is a sympathomimetic agent that was never marketed. It is the 3-pivalate ester of etilefrine (ethylnorphenylephrine) and has much greater lipophilicity than etilefrine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Etilefrine pivalate can be synthesized through the esterification of etilefrine with pivalic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to increase the reaction rate
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters would be essential to scale up the synthesis from laboratory to industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Etilefrine pivalate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield etilefrine and pivalic acid.
Oxidation: The phenolic group in this compound can be oxidized to form quinones.
Substitution: The ethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: Etilefrine and pivalic acid
Oxidation: Quinones and other oxidized derivatives
Substitution: Various substituted etilefrine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: Investigating its effects on adrenergic receptors and related signaling pathways.
Medicine: Potential use as a cardiovascular agent due to its sympathomimetic properties.
Industry: Possible applications in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
Etilefrine pivalate exerts its effects by acting as an agonist of α1 and β1 adrenergic receptors . This interaction leads to vasoconstriction and increased cardiac output, stroke volume, and blood pressure . The compound stimulates both α and β adrenergic receptors, which are involved in the regulation of cardiovascular functions .
Vergleich Mit ähnlichen Verbindungen
Etilefrine pivalate is similar to other pivalate esters such as:
- Pivenfrine (phenylephrine pivalate)
- Dipivefrine (epinephrine dipivalate)
Uniqueness
This compound is unique due to its higher lipophilicity compared to etilefrine, which may enhance its ability to cross biological membranes and exert its effects more efficiently . This property makes it a valuable compound for research and potential therapeutic applications.
List of Similar Compounds
- Pivenfrine (phenylephrine pivalate)
- Dipivefrine (epinephrine dipivalate)
- Etilefrine (ethylnorphenylephrine)
Eigenschaften
CAS-Nummer |
100696-30-8 |
|---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3 |
InChI-Schlüssel |
DRMHNJGOEAYOIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol](/img/structure/B10784595.png)






![10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10784629.png)



![[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3Z)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784658.png)

